molecular formula C20H21F3N4O2S B2451754 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034338-03-7

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2451754
CAS RN: 2034338-03-7
M. Wt: 438.47
InChI Key: HJPFSFYAFUDRCV-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H21F3N4O2S and its molecular weight is 438.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal Coordination and Supramolecular Structures

This compound has been studied for its prospective roles in metal coordination and the formation of supramolecular structures. Jacobs, Chan, and O'Connor (2013) reported on derivatives of this compound, highlighting their potential as ligands for metal coordination. Their research detailed the molecular and supramolecular structures of similar compounds, emphasizing their hydrogen bonding capabilities and interactions that could lead to diverse applications in materials science and catalysis (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Proton Brake Mechanism

Another notable application involves the use of related compounds in understanding proton brake mechanisms, which have implications for molecular machines and sensors. Furukawa et al. (2020) explored how the addition of methane sulfonic acid to a similar compound led to a significant deceleration in rotation rates around specific bonds, demonstrating a relayed brake mechanism. This research sheds light on the potential use of such compounds in the design of responsive materials and molecular devices (Gaku Furukawa, Takeshi Shirai, Y. Homma, E. Caytan, N. Vanthuyne, Daniel Farran, C. Roussel, O. Kitagawa, 2020).

Organometallic Chemistry

In organometallic chemistry, the synthesis and characterization of organoplatinum(IV) and organopalladium(IV) complexes involving related ligands have been explored. These studies provide insights into the reductive elimination processes and the stability of these complexes, which are crucial for catalytic applications and the development of new materials. Research by Brown, Byers, and Canty (1990) on organopalladium(IV) complexes highlights the versatility of such compounds in synthetic chemistry (Douglas G. Brown, P. Byers, A. Canty, 1990).

Ligand Design for Metal Complexes

properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2S/c1-14-18(15(2)27(26-14)19-5-3-4-11-24-19)10-12-25-30(28,29)13-16-6-8-17(9-7-16)20(21,22)23/h3-9,11,25H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPFSFYAFUDRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

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